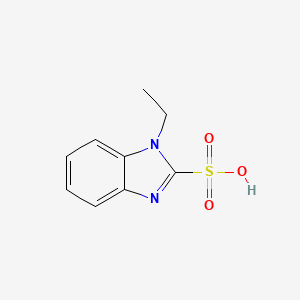

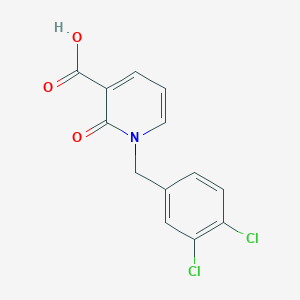

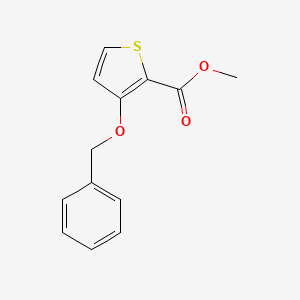

1-ethyl-1H-benzimidazole-2-sulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 1-ethyl-1H-benzimidazole-2-sulfonic acid, is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. Benzimidazole derivatives are often synthesized for their potential use in pharmaceuticals, particularly due to their antiprotozoal properties, as seen in the synthesis of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives with strong activity against protozoa .

Synthesis Analysis

The synthesis of benzimidazole derivatives can involve various starting materials and catalysts. For instance, 1,3-disulfonic acid benzimidazolium chloride, a related ionic liquid, is synthesized and characterized by spectroscopic methods and used as a catalyst for the synthesis of tetrahydropyridines . Similarly, magnetite-linked sulfonic acid has been utilized as a catalyst for the synthesis of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazole derivatives, showcasing the adaptability and environmental friendliness of the process .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The substitution at various positions on the benzimidazole core, such as the sulfonic acid group in the case of 1-ethyl-1H-benzimidazole-2-sulfonic acid, can significantly alter the compound's properties and reactivity. The structure is often confirmed and studied using techniques like FT-IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions. For example, 2-((2-Pyridylmethyl)sulfinyl)benzimidazoles have been studied for their chemical behavior in acidic media, where they act as suicide inhibitors of the H+/K+-ATPase in stomach parietal cells. The sulfoxide group in these molecules can be protonated, leading to a series of reactions that result in the inactivation of the target enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives like 1-ethyl-1H-benzimidazole-2-sulfonic acid are influenced by their molecular structure. The presence of functional groups such as sulfonic acid imparts solubility in water and can affect the acidity of the compound. These properties are crucial for the biological activity and potential pharmaceutical applications of these compounds. The ionic nature of related compounds, such as 1,3-disulfonic acid benzimidazolium chloride, also highlights the importance of these properties in the synthesis and catalytic activity of benzimidazole derivatives .

科学的研究の応用

Antiulcer Properties

1-Ethyl-1H-benzimidazole-2-sulfonic acid derivatives have been explored for their potential antiulcer properties. For instance, a study by Terashima et al. (1995) synthesized ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, which exhibited significant mucosal protection against ethanol-induced gastric lesions in rats. This compound was found to be a potent H+/K(+)-ATPase inhibitor, demonstrating higher antiulcer activity compared to cimetidine in various animal models, including water-immersion stress-induced and acidified aspirin-induced gastric ulcers in rats (Terashima, Shimamura, Kawase, Tanaka, Uenishi, Kimura, Ishizuka, & Sato, 1995).

Antioxidant Capacity Assays

The antioxidant capacity of 1-ethyl-1H-benzimidazole-2-sulfonic acid derivatives has been studied in the context of ABTS/PP decolorization assays. Ilyasov et al. (2020) reviewed the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, highlighting the role of certain benzimidazole derivatives in forming coupling adducts with the ABTS radical cation. This study emphasizes the need for further investigation into the specificity and relevance of such reactions in evaluating antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Veterinary Drug Residues

In the field of food safety, research has been conducted on the residue levels of benzimidazole compounds, such as albendazole and its metabolites, in raw milk. A study by Tsiboukis et al. (2010) assessed the presence of these residues in milk samples from southern Greece, raising concerns about the controlled usage of benzimidazole drugs due to their potential health risks (Tsiboukis, Sazakli, Gortzi, Hadjichristodoulou, Matara, & Leotsinidis, 2010).

Antiinflammatory Activity

Benzimidazole derivatives have also shown atypical antiinflammatory activity, as demonstrated by Lazer et al. (1987). Their study on substituted 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles revealed a distinct mechanism of action from conventional nonsteroidal antiinflammatory drugs, potentially mediated by an effect on neutrophil function (Lazer, Matteo, & Possanza, 1987).

特性

IUPAC Name |

1-ethylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-2-11-8-6-4-3-5-7(8)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFYRNMZRZTXRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378256 |

Source

|

| Record name | 1-ethyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-benzimidazole-2-sulfonic acid | |

CAS RN |

90331-19-4 |

Source

|

| Record name | 1-ethyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)